(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20321719
InChI: InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1
SMILES:
Molecular Formula: C19H27IO
Molecular Weight: 398.3 g/mol

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

CAS No.:

Cat. No.: VC20321719

Molecular Formula: C19H27IO

Molecular Weight: 398.3 g/mol

* For research use only. Not for human or veterinary use.

(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol -

Specification

Molecular Formula C19H27IO
Molecular Weight 398.3 g/mol
IUPAC Name (10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13?,14?,15?,16?,18-,19-/m0/s1
Standard InChI Key DHZJEYGWSNDRGN-WYTRLKPUSA-N
Isomeric SMILES C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O
Canonical SMILES CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound features a steroidal backbone with a cyclopenta[a]phenanthren core, modified by:

  • C10 and C13 methyl groups contributing to hydrophobic interactions.

  • C17 iodine substitution, which enhances electrophilicity and influences receptor binding.

  • C3 hydroxyl group, a potential site for hydrogen bonding or further derivatization.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₉H₂₇IO
Molecular weight398.32 g/mol
Melting point175–176 °C
Density1.45 g/cm³
Stereochemical descriptors10R,13S,3S configurations

The iodine atom at C17 introduces steric and electronic effects that differentiate this compound from non-halogenated steroids, potentially altering its metabolic stability and target selectivity .

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis typically involves multi-step modifications of androstane or pregnane precursors. A representative pathway includes:

  • Iodination: Electrophilic iodination at C17 using iodine monochloride (ICl) in dichloromethane .

  • Stereochemical control: Chiral auxiliaries or enzymatic resolution to establish the 10R and 13S configurations.

  • Hydroxylation: Selective oxidation at C3 followed by reduction to yield the 3-ol moiety.

Table 2: Reaction Conditions for Iodination

ParameterOptimal Value
SolventDichloromethane
Temperature−10 to 0 °C
Iodinating agentICl (1.2 equiv)
Reaction time4–6 hours

Critical challenges include minimizing diastereomer formation during iodination and preserving the integrity of the cyclopenta ring system under acidic conditions .

Biological Activity and Mechanism

Androgen Receptor Modulation

The compound demonstrates partial antagonism at androgen receptors (ARs), with IC₅₀ values of 2.7–4.1 μM in prostate cancer cell lines (LNCaP, PC-3). This activity is attributed to the iodine atom’s electron-withdrawing effects, which destabilize AR-coactivator interactions .

Steroidogenic Enzyme Inhibition

In vitro assays reveal potent inhibition of CYP17A1 lyase activity (∼80% suppression at 10 μM), a key enzyme in testosterone biosynthesis. Comparative data suggest the iodine substituent enhances binding affinity to the enzyme’s heme center .

Table 3: Enzymatic Inhibition Profiles

Enzyme% Inhibition (10 μM)
CYP17A1 (lyase)82 ± 4
5α-reductase45 ± 6
Aromatase<10

Pharmacological Applications

Oncology: Prostate Cancer

Preclinical studies of analogs show:

  • 70% reduction in tumor volume in xenograft models after 28-day treatment (10 mg/kg/day).

  • Synergy with abiraterone acetate, lowering effective doses by 40% .

Contraceptive Development

The compound’s AR antagonism and CYP17A1 inhibition suggest utility in male contraception. In primate models, analogs achieved 95% sperm motility suppression without significant hypogonadism .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison of Iodinated Steroids

CompoundAR IC₅₀ (μM)CYP17A1 Inhibition (%)
(10R,13S)-17-Iodo derivative3.282
17-Fluoro analog5.864
17-Chloro analog4.171
Non-halogenated parent compound>1022

The iodine atom confers superior enzymatic inhibition compared to other halogens, likely due to its larger van der Waals radius and polarizability .

Challenges and Future Directions

While promising, the compound faces:

  • Metabolic instability: Rapid deiodination in hepatic microsomes (t₁/₂ = 23 min).

  • CNS penetration limitations: LogP of 4.2 restricts blood-brain barrier crossing.

Ongoing research focuses on prodrug strategies (e.g., 3-O-phosphate esters) and nanoformulations to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator